molecular formula C15H17NO2 B1328986 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine CAS No. 946773-92-8

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

Cat. No.: B1328986
CAS No.: 946773-92-8
M. Wt: 243.3 g/mol
InChI Key: KPYBKZOVURWYOE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to a phenylamine structure

Scientific Research Applications

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Safety and Hazards

The safety data sheet for a related compound, “2-Methoxy-4-methylphenol”, indicates that it is harmful if swallowed, causes skin irritation, and is harmful to aquatic life .

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-methoxy-4-methylphenol with appropriate amine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the phenol derivative reacts with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the amine group.

    4-Methoxyphenylamine: Another phenylamine derivative with a methoxy group attached to the phenyl ring.

    2-Methoxy-5-methylphenol: Similar to 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, combined with the phenylamine structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBKZOVURWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230935
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946773-92-8
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946773-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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